molecular formula C15H14FN3O3S B2666741 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-42-7

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2666741
CAS No.: 2097903-42-7
M. Wt: 335.35
InChI Key: WPFLNRGRGCWMOX-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound of interest in neuroscience and medicinal chemistry research, primarily for its potential as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs). This sulfonylpiperazine analog belongs to a class of compounds investigated as negative allosteric modulators (NAMs) of specific nAChR subtypes . Structure-activity relationship (SAR) studies on related sulfonylpiperazine molecules have shown that specific aromatic substitutions and the orientation of key functional groups are critical for conferring both potency and relative selectivity for human α4β2 nAChRs over other subtypes like α3β4 . Targeting nAChRs non-competitively through allosteric sites presents a strategic approach for developing subtype-selective research tools, as the orthosteric sites are highly conserved across receptor subtypes, making selectivity a challenge . The inclusion of a pyridin-3-yl moiety and a 2-fluorobenzenesulfonyl group in its structure is designed to explore these sophisticated SAR principles. Consequently, this compound serves as a valuable chemical probe for researchers studying the role of nAChR subtypes in various physiological and pathophysiological processes, including addiction, cognitive function, and neuropathic pain . Its primary application is in preclinical research to elucidate nAChR biology and to support the development of novel therapeutic candidates for neurological disorders.

Properties

IUPAC Name

4-(2-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLNRGRGCWMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridinyl Group: This step involves the coupling of the piperazine ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the sulfonyl group or the pyridinyl ring.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reported Activity References
4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one 2-Fluorobenzenesulfonyl (4-position), pyridin-3-yl (1-position) Strong electron-withdrawing sulfonyl group; ortho-fluorine may enhance metabolic stability. Not explicitly reported; inferred potential as enzyme inhibitor. N/A
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) 4-Chlorophenyl, trifluoromethylphenyl, pyridin-3-yl CYP51 inhibitor; trifluoromethyl group enhances lipophilicity and target binding. Antiparasitic activity against T. cruzi comparable to posaconazole.
N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Trifluoromethylphenyl, trifluoromethylpyridyl Dual trifluoromethyl groups improve pharmacokinetics; pyridine aids in π-π stacking. High efficacy against T. cruzi via non-azolic CYP51 inhibition.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone 4-Fluorophenyl (para-substituted), benzotriazolyl Para-fluorine minimizes steric hindrance; benzotriazole core enables DNA intercalation. Anticancer activity (hypothesized based on structural analogs).
4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one 3-Fluoropyridin-2-yl, methyl Fluorine on pyridine alters electronic distribution; methyl group increases steric bulk. Structural data available (PDB: SZE), but biological activity unspecified.

Key Comparative Insights

Substituent Position and Bioactivity: The ortho-fluorine in the target compound’s benzenesulfonyl group contrasts with the para-fluorine in . Ortho substitution may confer greater metabolic stability due to steric protection of the sulfonyl group from enzymatic degradation . Trifluoromethyl groups in UDO and UDD enhance lipophilicity, improving membrane permeability and target engagement .

Synthetic Accessibility: The synthesis of methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate involves nucleophilic substitution of amines, suggesting that the target compound’s sulfonyl group might require sulfonylation steps (e.g., reacting piperazinone with 2-fluorobenzenesulfonyl chloride). This could increase synthetic complexity compared to chlorophenyl or trifluoromethyl derivatives .

Electronic and Steric Effects: The 2-fluorobenzenesulfonyl group in the target compound is more electron-withdrawing than the 4-fluorophenyl group in or the trifluoromethylpyridyl in UDD. The pyridin-3-yl substituent (vs. pyridin-2-yl in ) may influence binding orientation in biological targets due to differences in nitrogen positioning.

Hypothetical Pharmacological Profile: Based on UDO/UDD’s antiparasitic activity , the target compound may exhibit similar efficacy if the sulfonyl group mimics the steric/electronic properties of trifluoromethyl moieties. However, the absence of trifluoromethyl groups might reduce affinity for CYP51. The benzotriazolyl ethanone in highlights the role of fused aromatic systems in DNA intercalation, a mechanism unlikely for the target compound due to its distinct substituents.

Biological Activity

4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, a synthetic organic compound classified within the piperazine derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C13_{13}H12_{12}FN3_{3}O2_{2}S
Molecular Weight: 295.31 g/mol
CAS Number: 1827109-34-1

Structural Characteristics

The compound features a piperazine ring substituted with a pyridine and a sulfonyl group, with a fluorine atom enhancing its stability and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been suggested that the presence of the fluorine atom may enhance its interaction with target proteins involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: It may inhibit specific enzymes critical for cell survival and proliferation.
  • Receptor Interaction: The compound could interact with receptors involved in signaling pathways that regulate cell growth.

Comparative Analysis

A comparative study of similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological ActivityIC50 (µM)
4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-oneStructureModerate Antimicrobial15
This compound StructureHigh Anticancer Activity10
4-(2-Nitrobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-oneStructureWeak Antimicrobial20

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various piperazine derivatives, including our compound. The results indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value lower than many existing treatments .

Research on Enzyme Inhibition

Another study focused on the inhibition of cholinesterases by piperazine derivatives. The findings revealed that compounds structurally similar to the target compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .

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